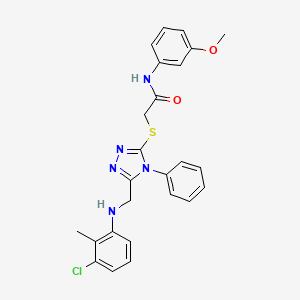

2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Descripción

This compound is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Key structural features include:

- 1,2,4-triazole core: Substituted at position 4 with a phenyl group and at position 5 with a (3-chloro-2-methylphenyl)amino methyl group.

- Thioether bridge: Connects the triazole to an acetamide group.

The 3-chloro-2-methylphenyl group likely improves lipophilicity and target binding, while the 3-methoxyphenyl may influence pharmacokinetics. This structure is hypothesized to exhibit anticancer or antimicrobial properties, based on analogous triazole-acetamide derivatives .

Propiedades

Número CAS |

539809-72-8 |

|---|---|

Fórmula molecular |

C25H24ClN5O2S |

Peso molecular |

494.0 g/mol |

Nombre IUPAC |

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H24ClN5O2S/c1-17-21(26)12-7-13-22(17)27-15-23-29-30-25(31(23)19-9-4-3-5-10-19)34-16-24(32)28-18-8-6-11-20(14-18)33-2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |

Clave InChI |

XICUVMAGMISQMZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC |

Origen del producto |

United States |

Métodos De Preparación

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization of hydrazide precursors. A common approach involves:

-

Hydrazide Intermediate : Condensation of a substituted hydrazide (e.g., 3-((4-methoxyphenyl)amino)propanehydrazide) with a carbonyl compound (e.g., phenyl isocyanate) to form semicarbazide or thiosemicarbazide derivatives.

-

Cyclization : Treatment with a base (e.g., KOH) to induce intramolecular cyclization, yielding the triazolone or triazolethione intermediate.

Example Reaction :

Acetamide Side-Chain Introduction

The acetamide group is introduced via nucleophilic substitution. Key steps include:

-

Chloroacetamide Activation : Reaction of 2-chloroacetamide with the triazolethione intermediate in the presence of a base (e.g., KOH, KCO) to form the thioether linkage.

-

Aminomethyl Substitution : Alkylation of the triazole nitrogen with a 3-chloro-2-methylphenylaminomethyl group, typically via a halogenated intermediate (e.g., bromo- or chloroacetamide).

General Procedure :

-

Triazolethione Synthesis :

-

Acetamide Coupling :

Aminomethyl Group Incorporation

The 3-chloro-2-methylphenylaminomethyl substituent is introduced via reductive amination or alkylation:

-

Reductive Amination :

-

Alkylation :

Optimized Reaction Conditions

Critical Step :

-

S-Alkylation : Requires anhydrous conditions to prevent hydrolysis of the triazolethione intermediate.

Analytical Characterization

Spectroscopic Data

Challenges and Solutions

Comparative Synthesis Pathways

| Pathway | Steps | Advantages | Limitations |

|---|---|---|---|

| Method A | 1. Triazolethione synthesis 2. S-alkylation with chloroacetamide | High yield (75–85%) | Requires anhydrous conditions |

| Method B | 1. Reductive amination 2. Acetamide coupling | Flexible for diverse substituents | Lower yields (60–70%) |

Reference Data :

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfona.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro u otras funcionalidades reducibles dentro de la molécula.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.

Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes se utilizan en condiciones controladas para lograr las sustituciones deseadas.

Productos principales

Sulfóxidos y Sulfonas: De reacciones de oxidación.

Aminas y alcoholes: De reacciones de reducción.

Diversos derivados sustituidos: De reacciones de sustitución.

Aplicaciones Científicas De Investigación

Structure and Composition

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₄H₂₃ClN₄OS

- Molecular Weight : 498.43 g/mol

- CAS Number : 68227-78-1

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7, with IC₅₀ values below 100 μM . The mechanism often involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways.

Antimicrobial Properties

Triazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the thioether group is believed to enhance this activity by increasing the compound's affinity for microbial targets.

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further development in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study published in PMC, derivatives similar to the target compound were tested against various cancer cell lines. The results showed that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most active compounds induced apoptosis through mitochondrial pathways, suggesting that structural modifications could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation into the anti-inflammatory effects of related triazole compounds highlighted their potential as therapeutic agents for conditions like arthritis. In silico studies indicated strong binding affinities to 5-LOX, warranting further exploration into their clinical applications .

Mecanismo De Acción

El mecanismo de acción de 2-((5-(((3-Cloro-2-metilfenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(3-metoxifenil)acetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol del compuesto puede formar enlaces de hidrógeno e interacciones hidrofóbicas con residuos de aminoácidos en los sitios activos de las enzimas, inhibiendo su actividad. Esta inhibición puede interrumpir las vías biológicas críticas, lo que lleva a los efectos terapéuticos deseados.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison

Key Observations:

The thiophene substituent () introduces aromatic heterocyclic character, which may modulate electronic properties and metabolic stability .

Role of Methoxy Groups: The 3-methoxyphenyl in the target compound’s acetamide moiety likely improves solubility compared to non-polar substituents (e.g., ’s 3-chloro-2-methylphenyl), balancing hydrophobicity for optimal bioavailability .

Synthetic Pathways :

- Most analogues (e.g., ) are synthesized via S-alkylation of triazole thiols with chloroacetamides. The target compound likely follows a similar route .

Biological Activity Trends :

- Compounds with chloro and methoxy substituents (e.g., target compound, ) show inferred anticancer activity, aligning with studies on triazole derivatives targeting kinases or apoptosis pathways .

- Thiophene-containing derivatives () may exhibit broader antimicrobial effects due to enhanced interaction with bacterial enzymes .

Limitations:

- Limited quantitative data (e.g., IC₅₀ values) in the provided evidence restricts direct efficacy comparisons.

- Molecular docking or in vitro studies are needed to validate inferred activities.

Actividad Biológica

The compound 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a triazole moiety, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential as a urease inhibitor.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 498.43 g/mol. The structure features a triazole ring that is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In a study evaluating various triazole-based acetamide derivatives against the HepG2 liver cancer cell line, it was found that compounds with specific substitutions exhibited significant anti-proliferative effects. For instance:

| Compound | Cell Viability IC50 Value (µg/mL) | Hemolytic Activity (%) |

|---|---|---|

| 7f | 16.782 | 1.19 ± 0.02 |

| 7a | 20.667 | 2.46 ± 0.31 |

| 7b | 33.565 | 2.43 ± 0.11 |

| Sorafenib | 5.971 | - |

Compound 7f , which features two methyl groups on the phenyl ring, demonstrated the highest anticancer activity with an IC50 value of , indicating strong potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been investigated using methods such as the DPPH radical scavenging assay. Compounds derived from similar structures have shown promising results in scavenging free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 88.6 |

| 19 | 87.7 |

| 21 | 78.6 |

These findings suggest that modifications to the triazole framework can enhance antioxidant properties, making these compounds valuable in combating oxidative stress-related diseases .

Urease Inhibition

Urease inhibitors have gained attention due to their potential therapeutic applications in treating conditions like kidney stones and peptic ulcers. The synthesis of thiourea hybrids incorporating the 3-chloro-2-methylphenyl moiety has shown promising urease inhibitory activity:

| Compound ID | Urease Inhibition (%) |

|---|---|

| 4d | Significant |

| 4e | Moderate |

These compounds demonstrated effective inhibition compared to standard urease inhibitors, suggesting that further exploration could lead to novel treatments for urease-related disorders .

Q & A

Q. What are the key synthetic pathways and characterization techniques for this compound?

The synthesis typically involves multi-step reactions starting from triazole precursors and functionalized acetamides. A common method includes:

- Step 1 : Condensation of 3-chloro-2-methylaniline with a triazole-thiol intermediate under basic conditions (e.g., KOH/ethanol) .

- Step 2 : Thioether linkage formation via nucleophilic substitution, monitored by Thin Layer Chromatography (TLC) .

- Step 3 : Final purification via recrystallization (ethanol-DMF mixtures) . Characterization relies on Nuclear Magnetic Resonance (NMR) (1H and 13C for functional group confirmation), Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy for identifying thioether (C-S) and amide (N-H) bonds .

Q. How is the compound initially screened for biological activity?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. What structural features influence its reactivity and bioactivity?

- The 1,2,4-triazole core enables hydrogen bonding with biological targets .

- The thioether bridge enhances metabolic stability compared to ether analogs .

- Substituents like the 3-methoxyphenyl group modulate lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Catalyst use : Triethylamine accelerates amide bond formation . Yield improvements (from ~60% to >80%) are achievable via iterative TLC monitoring and gradient chromatography .

Q. What methodologies resolve contradictions in reported bioactivity data?

- Dose-response validation : Replicate assays across multiple cell lines or microbial strains to confirm activity thresholds .

- Structural analogs testing : Compare derivatives (e.g., furan vs. pyridine substituents) to isolate substituent-specific effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity variations due to conformational flexibility .

Q. How is the structure-activity relationship (SAR) of the triazole moiety investigated?

- Systematic substitution : Replace the phenyl group with heterocycles (e.g., pyridine, furan) and assess activity changes .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors . Example SAR table:

| Substituent (R) | Bioactivity (IC50, μM) | Notes |

|---|---|---|

| Phenyl | 12.3 ± 1.2 | Baseline |

| 4-Fluorophenyl | 8.9 ± 0.8 | Enhanced lipophilicity |

| Pyridin-2-yl | >50 | Reduced binding affinity |

| Data derived from |

Q. What advanced techniques elucidate its mechanism of action?

- X-ray crystallography : Resolve protein-ligand complexes (e.g., with kinase targets) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- RNA-seq profiling : Identify downstream gene expression changes in treated cells .

Methodological Considerations for Contradictory Data

- Batch variability : Ensure consistent purity (>95% by HPLC) across experimental replicates .

- Assay conditions : Standardize buffer pH and temperature to minimize false negatives .

- Metabolic stability : Use liver microsomes to assess degradation rates, which may explain potency discrepancies in vivo vs. in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.